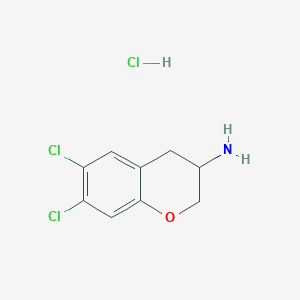![molecular formula C8H12 B14646257 3-Methylbicyclo[4.1.0]hept-3-ene CAS No. 54158-88-2](/img/structure/B14646257.png)
3-Methylbicyclo[4.1.0]hept-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbicyclo[4.1.0]hept-3-ene is an organic compound characterized by a bicyclic structure with a methyl group attached to the third carbon atom. This compound falls under the category of bicycloheptenes, which are known for their unique ring strain and reactivity. The compound’s structure consists of a cyclopropane ring fused to a cyclohexene ring, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . Another method involves the hydroboration of this compound, which results in the formation of two stereoisomers of 3-methylbicyclo[4.1.0]heptan-4-ol in a 9:1 ratio .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions: 3-Methylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative hydroboration, which forms a mixture of two stereoisomers of 3-methylbicyclo[4.1.0]heptan-4-ol . The compound can also undergo thermal rearrangements through [1,3] carbon shifts, such as vinylcyclopropane-to-cyclopentene isomerizations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroboration agents like borane and oxidizing agents like selenium dioxide and hydrogen peroxide . The reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the transformations.
Major Products: The major products formed from the reactions of this compound include 3-methylbicyclo[4.1.0]heptan-4-ol and its stereoisomers, as well as various oxidation products like 3-methylbicyclo[4.1.0]heptan-4-one .
科学研究应用
3-Methylbicyclo[4.1.0]hept-3-ene has several scientific research applications. In chemistry, it serves as a useful building block for synthesizing more complex molecules due to its unique ring strain and reactivity . In biology and medicine, derivatives of this compound have been investigated for their potential as drug candidates, particularly in the context of antiviral research . The compound’s unique structure also makes it a subject of interest in studies related to molecular rearrangements and reaction mechanisms .
作用机制
The mechanism of action of 3-methylbicyclo[4.1.0]hept-3-ene primarily involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain. This thermodynamic driving force facilitates various transformations, including nucleophilic additions and coordination to metal species . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
相似化合物的比较
3-Methylbicyclo[4.1.0]hept-3-ene can be compared to other bicyclic compounds like 3-carene and bicyclo[3.1.0]hex-2-ene. While 3-carene is a naturally occurring terpene with similar structural features, it differs in its chemical reactivity and applications . Bicyclo[3.1.0]hex-2-ene, on the other hand, undergoes similar thermal rearrangements but has a different ring structure and reactivity profile . The uniqueness of this compound lies in its specific ring strain and the variety of reactions it can undergo.
Conclusion
This compound is a fascinating compound with a unique bicyclic structure that lends itself to various chemical reactions and scientific research applications. Its ability to undergo ring-opening reactions and its potential as a building block for more complex molecules make it a valuable subject of study in chemistry, biology, and medicine.
属性
CAS 编号 |
54158-88-2 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC 名称 |
3-methylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H12/c1-6-2-3-7-5-8(7)4-6/h2,7-8H,3-5H2,1H3 |
InChI 键 |
HBXMXWAUUSOMQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2CC2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



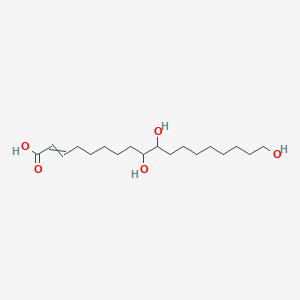
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
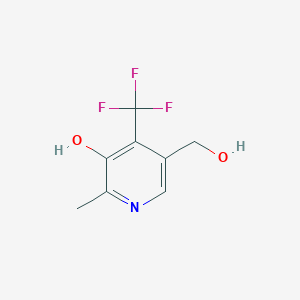
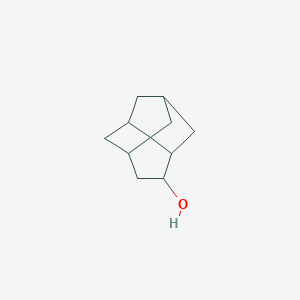
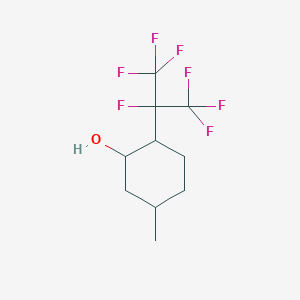
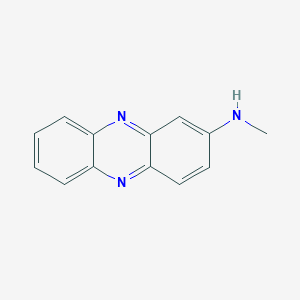
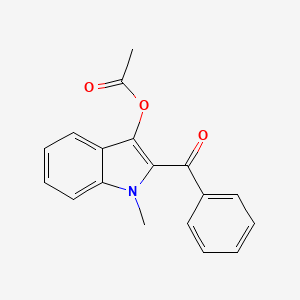
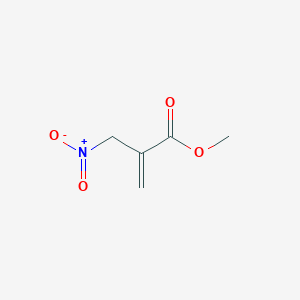
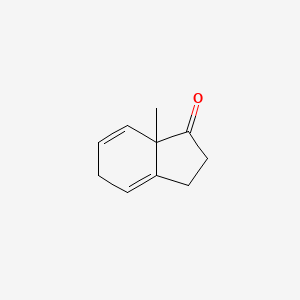
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)
